molecular formula C29H60 B13858937 13-Methyloctacosane CAS No. 68547-13-7

13-Methyloctacosane

Cat. No.: B13858937
CAS No.: 68547-13-7
M. Wt: 408.8 g/mol
InChI Key: LWQCUHJKWNBDGI-UHFFFAOYSA-N
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Description

13-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a methyl-substituted octacosane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyloctacosane typically involves the alkylation of octacosane with a methyl group. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation reaction.

    Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate alkyl halide to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

13-Methyloctacosane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), to convert the hydrocarbon into alcohols, ketones, or carboxylic acids.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or unsaturated bonds.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

13-Methyloctacosane has various applications in scientific research, including:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: It is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

    Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 13-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in the formation of protective barriers. It may also interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloctacosane
  • Tetracontane
  • Eicosane, 10-methyl
  • Heneicosane

Uniqueness

13-Methyloctacosane is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications, such as in the study of insect cuticular hydrocarbons and as a reference standard in analytical chemistry.

Properties

CAS No.

68547-13-7

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

13-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI Key

LWQCUHJKWNBDGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

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